2-(4-Piperidinyloxy)-N-propylbenzamide
Description
Historical Context and Evolution of Benzamide (B126) Derivatives in Drug Discovery
Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues have a rich history in pharmacology. wikipedia.org Initially recognized for their utility in various therapeutic areas, benzamide derivatives have evolved from broad-acting agents to highly specific modulators of biological targets.
Substituted benzamides first gained prominence as antipsychotic and antiemetic drugs. drugbank.com Compounds like Sulpiride and Amisulpride, which exhibit antagonist activity at dopamine (B1211576) D2 receptors, became mainstays in the treatment of schizophrenia and other psychiatric disorders. drugbank.comvalpo.edu The versatility of the benzamide scaffold allowed for its adaptation into other drug classes, including antiarrhythmics and gastroprokinetic agents like Cisapride. drugbank.com
The evolution of benzamide derivatives has been marked by their incorporation into the realm of targeted cancer therapy. Imatinib, a landmark tyrosine kinase inhibitor, features a benzamide group and is used to treat various leukemias and other cancers. drugbank.com More recent research has focused on developing benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, highlighting their potential as potent antitumor agents. nih.gov Furthermore, computational and synthetic studies have explored benzamide derivatives as glucokinase activators for the potential treatment of diabetes, demonstrating the scaffold's enduring relevance and adaptability in modern drug discovery. nih.gov Researchers have also synthesized and evaluated benzamide derivatives as potential treatments for prion diseases. nih.gov
Significance of Piperidine (B6355638) Moieties in Pharmacologically Active Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. encyclopedia.pubnih.gov Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized, influencing a molecule's potency, selectivity, and pharmacokinetic properties. The piperidine moiety is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.gov
Many well-known drugs incorporate the piperidine structure. For example, the potent analgesic Fentanyl and the antipsychotic Haloperidol both feature a piperidine ring. carewellpharma.in Similarly, Donepezil, used in the treatment of Alzheimer's disease, and Clopidogrel, an antiplatelet agent, contain this scaffold. researchgate.net The piperidine ring is often essential for a compound's ability to bind to its biological target. For instance, in the context of Alzheimer's disease, the benzyl-piperidine group can provide strong binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub Its presence can also improve a compound's ability to cross the blood-brain barrier. encyclopedia.pub
The significance of this moiety extends to a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. wisdomlib.orgijnrd.orgnih.gov The unique ability of piperidine to be combined with various molecular fragments makes it a powerful tool for creating new drugs with diverse potential effects. clinmedkaz.org
| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |
|---|---|---|
| Donepezil | Alzheimer's Disease Treatment | Used in the treatment of Alzheimer's disease. researchgate.net |
| Haloperidol | Antipsychotic | A member of the fluorobutyrophenone (B13424257) class of antipsychotics. carewellpharma.in |
| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. |
| Clopidogrel | Antiplatelet Agent | Used as an antiplatelet in coronary diseases. researchgate.net |
| Risperidone | Antipsychotic | Used for the symptomatic treatment of schizophrenia. researchgate.net |
| Levobupivacaine | Local Anesthetic | A long-acting local anesthetic. researchgate.net |
Rationale for Investigating Hybrid Scaffolds such as 2-(4-Piperidinyloxy)-N-propylbenzamide
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced efficacy, improved selectivity, and better pharmacokinetic profiles compared to the individual parent molecules or their simple combination. researchgate.netmdpi.com The resulting hybrid drug may target multiple pathways simultaneously, overcome drug resistance, and reduce side effects. nih.govresearchgate.net
The structure of This compound is a clear example of this design strategy. It merges a substituted benzamide moiety with a piperidine ring through an ether linkage. The rationale for investigating such a hybrid includes:
Dual-Target Activity: Combining pharmacophores known to interact with different biological targets can lead to a molecule with a unique, multi-target mechanism of action. This is particularly valuable for complex diseases like cancer and neurological disorders. nih.govmdpi.com
Synergistic Effects: The two scaffolds may act synergistically, where the combined effect is greater than the sum of their individual effects.
Improved Pharmacokinetics: The piperidine moiety can be used to modulate the solubility, lipophilicity, and metabolic stability of the benzamide portion, potentially improving its absorption, distribution, and half-life. researchgate.net
Novelty and Patentability: Creating hybrid molecules provides a pathway to novel chemical entities with unique biological activity profiles, opening new avenues for therapeutic intervention.
The design of hybrid molecules is a promising approach in modern drug development, with numerous compounds currently in clinical trials. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ sigmaaldrich.com |
| Molecular Weight | 262.35 g/mol sigmaaldrich.com |
| CAS Number | 902837-05-2 sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | LPOLZUPPWJORHK-UHFFFAOYSA-N sigmaaldrich.com |
Current Landscape of Chemical Biology Research on Related Heterocyclic Compounds
The current research landscape for heterocyclic compounds containing benzamide and piperidine scaffolds is vibrant and diverse. Scientists are actively exploring these structures to develop novel therapeutics for a wide range of diseases.
Recent studies have focused on creating multi-target-directed ligands. For example, researchers have designed and synthesized N-benzyl piperidine derivatives that act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease. nih.gov Similarly, piperidine-based thiosemicarbazones are being investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with potential applications in cancer and infectious diseases. nih.gov
In oncology, the development of novel benzamide derivatives as PARP-1 inhibitors continues to be an area of intense research, with new compounds showing potent anticancer activity in preclinical studies. nih.gov The versatility of the piperidine scaffold is also being leveraged in the development of new anti-tuberculosis agents. nih.gov The unique ability of piperidine to combine with various molecular fragments allows for its use in creating new drugs with a wide spectrum of potential pharmacological effects, which can be predicted and evaluated using in silico methods before preclinical studies. clinmedkaz.org This ongoing research underscores the immense potential held within benzamide and piperidine-containing hybrids for addressing unmet medical needs.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxy-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-9-17-15(18)13-5-3-4-6-14(13)19-12-7-10-16-11-8-12/h3-6,12,16H,2,7-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLZUPPWJORHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639901 | |
| Record name | 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-05-2 | |
| Record name | 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Piperidinyloxy N Propylbenzamide
Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Piperidinyloxy)-N-propylbenzamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnections are at the amide and ether linkages.
Amide Bond Disconnection: This disconnection breaks the bond between the carbonyl carbon and the nitrogen atom of the propylamino group. This suggests two primary precursors: 2-(4-piperidinyloxy)benzoic acid and n-propylamine. This is a common and reliable disconnection strategy in the synthesis of benzamide (B126) derivatives.
Ether Bond Disconnection: The ether linkage between the benzamide and piperidine (B6355638) rings can also be disconnected. This leads to two potential synthetic routes:
Route A: Disconnection at the oxygen-piperidine carbon bond suggests 2-hydroxy-N-propylbenzamide and a 4-substituted piperidine (where the substituent is a good leaving group, such as a tosylate or halide) as precursors.
Route B: Disconnection at the oxygen-aromatic carbon bond points to a 2-halobenzamide (e.g., 2-fluorobenzamide (B1203369) or 2-chlorobenzamide) and 4-hydroxypiperidine (B117109) as starting materials.
These disconnections form the basis for designing both linear and convergent synthetic pathways. researchgate.netyoutube.com
Convergent and Linear Synthetic Pathways for this compound
Both convergent and linear strategies can be employed for the synthesis of this compound, each with its own set of advantages.
A linear synthesis would involve the sequential modification of a single starting material. For instance, one could start with salicylic (B10762653) acid, first perform an etherification with a protected 4-hydroxypiperidine, and then form the amide bond with n-propylamine. Alternatively, the amide could be formed first, followed by the etherification reaction.
A convergent synthesis , on the other hand, involves the independent synthesis of key intermediates which are then combined in a final step. A common convergent approach for this target molecule involves the synthesis of 2-(4-piperidinyloxy)benzoic acid and its subsequent coupling with n-propylamine. This approach is often more efficient for producing a variety of analogs, as different amines can be coupled to the common carboxylic acid intermediate.
Classical Coupling Reactions for Benzamide Formation
The formation of the amide bond is a critical step in the synthesis of this compound. hepatochem.com A variety of well-established coupling reagents can be utilized for this transformation, often involving the activation of a carboxylic acid. researchgate.net
Some of the most common methods include:
Carbodiimide-based coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. fishersci.co.uk These are often employed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions, such as racemization if chiral centers are present. nih.govsci-hub.se
Phosphonium and Aminium/Uronium-based reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with high yields. fishersci.co.uk
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with n-propylamine, often in the presence of a non-nucleophilic base, to form the desired amide. fishersci.co.uksci-hub.se
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Example(s) | Key Features |
| Carbodiimides | EDC, DCC | Widely used, cost-effective. May require additives to suppress side reactions. hepatochem.comfishersci.co.uk |
| Phosphonium Salts | PyBOP | High coupling efficiency, suitable for sterically hindered substrates. |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction rates, high yields. fishersci.co.uk |
| Chloroformates | Isobutyl chloroformate (IBCF) | Used to form mixed anhydrides. sci-hub.se |
| Phosphonic Acid Anhydrides | T3P | Effective for large-scale synthesis. sci-hub.se |
Etherification Strategies for Piperidinyloxy Linkage
The formation of the ether bond connecting the piperidine and benzene (B151609) rings is another key synthetic transformation. Common strategies include:
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the target molecule, this would typically involve reacting a 2-halobenzoic acid derivative with 4-hydroxypiperidine in the presence of a strong base. The nitrogen on the piperidine ring usually requires a protecting group to prevent N-arylation.
Mitsunobu Reaction: This reaction provides a milder alternative for forming the ether linkage. It involves the reaction of a phenol (B47542) (e.g., a 2-hydroxybenzamide derivative) with an alcohol (e.g., a protected 4-hydroxypiperidine) in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Protecting Group Strategies and Deprotection Methodologies
To prevent unwanted side reactions, the use of protecting groups is often essential, particularly for the reactive secondary amine of the piperidine ring. jocpr.com
Piperidine Nitrogen Protection: The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. researchgate.net It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. creative-peptides.com Other protecting groups like the benzyloxycarbonyl (Cbz) group can also be used and are typically removed by catalytic hydrogenation. creative-peptides.com
Table 2: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) creative-peptides.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂/Pd) creative-peptides.com |
| p-Toluenesulfonyl | Tos | Tosyl chloride | Strong reducing agents (e.g., Na/liquid NH₃) creative-peptides.com |
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
The synthesis of specific stereoisomers of analogs of this compound, where chirality might be introduced on the piperidine ring, requires stereoselective synthetic methods. researchgate.netresearchgate.net Such approaches are crucial for investigating the structure-activity relationships of chiral molecules.
Common strategies include:
Use of Chiral Pool Starting Materials: This involves using enantiomerically pure starting materials, such as commercially available chiral piperidine derivatives.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation or cyclization reactions can be used to establish the desired stereocenters on the piperidine ring. nih.govrsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.
Parallel Synthesis and Combinatorial Chemistry for this compound Libraries
To efficiently explore the structure-activity relationships of this compound derivatives, combinatorial chemistry and parallel synthesis techniques can be employed to create large libraries of related compounds. wikipedia.orgnih.govijpsonline.com
Parallel Synthesis: This involves the simultaneous synthesis of a library of compounds in separate reaction vessels. mdpi.comresearchgate.net For example, a common intermediate, such as 2-(N-Boc-4-piperidinyloxy)benzoic acid, can be reacted with a diverse set of amines in a multi-well plate format to generate a library of different N-substituted benzamides.
Solid-Phase Synthesis: In this approach, one of the starting materials is attached to a solid support, such as a resin bead. The subsequent reactions are carried out on this solid support, and excess reagents and by-products are easily removed by washing. After the synthesis is complete, the final product is cleaved from the solid support. This "split-and-pool" strategy is particularly powerful for generating very large combinatorial libraries. wikipedia.org
These high-throughput methods accelerate the discovery of new derivatives with potentially improved properties. imperial.ac.uk
Green Chemistry Principles in the Synthesis of this compound and its Analogs
The growing emphasis on environmental sustainability within the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign synthetic routes. Research into the synthesis of benzamides and piperidines, the core scaffolds of the target compound, highlights several key areas where green chemistry can be effectively applied.
One of the primary tenets of green chemistry is the use of alternative, less hazardous solvents. Traditional organic solvents often pose environmental and health risks. In the context of benzamide synthesis, researchers have explored greener alternatives to conventional solvents. For instance, deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, have been successfully used as both the solvent and catalyst in the synthesis of various benzamide derivatives. researchgate.netresearchgate.net These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive, renewable resources. researchgate.net For example, a DES composed of choline (B1196258) chloride and glucose has been demonstrated as an effective and environmentally safe medium for the preparation of 2,6-diaryl piperidine-4-ones, showcasing the potential for greener piperidine synthesis as well. researchgate.net The use of water as a solvent, whenever feasible, represents another significant green advancement. Some benzimidazole (B57391) synthesis methods, which share similarities with benzamide synthesis, have been successfully carried out in water, eliminating the need for volatile organic compounds (VOCs). chemmethod.com
The development and application of novel catalytic systems are also central to greener synthetic methodologies. Catalysts can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and waste. For the synthesis of benzamides, methods have been developed that proceed under solvent- and catalyst-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction. tandfonline.comtandfonline.comresearchgate.net In other approaches, earth-abundant and less toxic metal catalysts, such as those based on manganese or iron, are being used to replace more hazardous or precious metal catalysts. rsc.orgrsc.org For instance, an iron(III) sulfate (B86663) catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water provides a green and mild route to N-alkylbenzamides. rsc.org Similarly, biocatalytic methods, employing enzymes for specific transformations, are gaining traction in the synthesis of piperidine derivatives, offering high selectivity and reducing the need for protecting groups. news-medical.net
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical green chemistry metric. rsc.org Syntheses with high atom economy are inherently greener as they generate less waste. Strategies that improve atom economy include addition reactions and catalytic cycles that minimize the use of stoichiometric reagents. For example, a 100% atom-economical synthesis of N-alkylbenzamides has been reported, showcasing a significant leap in efficiency. rsc.org The "interrupted borrowing hydrogen (IBH)" strategy for the methoxymethylation of primary amides is another example of a highly atom-economical process that uses methanol (B129727) as both a reagent and a solvent, liberating only dihydrogen as a byproduct. rsc.org
The following interactive data tables summarize and compare various green chemistry approaches applicable to the synthesis of the benzamide and piperidine moieties found in this compound and its analogs.
Table 1: Comparison of Solvents in Benzamide and Piperidine Synthesis
| Solvent Type | Example(s) | Advantages | Disadvantages | Relevant Scaffolds | Citations |
| Conventional Organic Solvents | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF) | High solubility for many organic compounds. | Often toxic, volatile, and environmentally persistent. | Benzamide, Piperidine | mdpi.com |
| Deep Eutectic Solvents (DESs) | Choline chloride/Glucose, Choline chloride/Urea | Low toxicity, biodegradable, low vapor pressure, often recyclable. | Can be viscous, potentially higher reaction temperatures needed. | Benzamide, Piperidine | researchgate.netresearchgate.net |
| Water | H₂O | Non-toxic, inexpensive, environmentally benign. | Poor solubility for many nonpolar organic reactants. | Benzamide (analogs) | chemmethod.com |
| Solvent-Free | N/A | Eliminates solvent waste, can lead to higher reaction rates. | Limited to reactants that are liquid or can be melted at reaction temperature. | Benzamide | tandfonline.comtandfonline.com |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Can promote specific reactivity, e.g., in hypervalent iodine-mediated reactions. | Higher cost, potential environmental concerns. | Benzamide (analogs) | mdpi.com |
Table 2: Green Catalytic Approaches for Benzamide and Piperidine Synthesis
| Catalyst Type | Example(s) | Advantages | Reaction Conditions | Relevant Scaffolds | Citations |
| Metal-Free (Catalyst-Free) | Microwave irradiation | Avoids catalyst contamination and cost, simple workup. | May require specialized equipment. | Benzamide | researchgate.net |
| Biocatalysts | Enzymes | High selectivity, mild reaction conditions, environmentally benign. | Can be sensitive to reaction conditions (pH, temp), substrate specificity. | Piperidine | news-medical.net |
| Earth-Abundant Metal Catalysts | Iron(III) sulfate, Manganese(I) complexes | Low cost, low toxicity compared to precious metals. | May require specific ligands or reaction conditions to achieve high activity. | Benzamide | rsc.orgrsc.org |
| Ionic Liquids as Catalysts | [BMIM]HSO₄ | Can act as both solvent and catalyst, often recyclable. | Can be expensive, potential toxicity concerns. | Benzamide (analogs) | mdpi.com |
Table 3: Key Green Chemistry Metrics in Relevant Syntheses
| Green Metric | Principle | Application Example | Advantage | Citations |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Reagentless, 100% atom-economic iodosulfenylation of alkynes. | Minimizes waste generation at the source. | rsc.org |
| Use of Renewable Feedstocks | Utilize starting materials which are derived from renewable resources. | Synthesis of deep eutectic solvents from choline chloride and glucose. | Reduces dependence on fossil fuels and promotes sustainability. | researchgate.net |
| Reduced Derivatives | Minimize or avoid the use of temporary modifications or protecting groups. | Biocatalytic carbon-hydrogen oxidation eliminates the need for protecting groups in piperidine synthesis. | Simplifies synthetic routes, reduces steps, and minimizes waste. | news-medical.net |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Solvent-free N-benzoylation of amines at room temperature. | Reduces energy consumption and associated environmental impact. | tandfonline.com |
Comprehensive Investigation of Biological Activities and Molecular Mechanisms of 2 4 Piperidinyloxy N Propylbenzamide
In Vitro Pharmacological Profiling and Target Engagement Studies
The in vitro pharmacological profile of a compound provides foundational insights into its potential therapeutic effects and mechanisms of action at the molecular and cellular levels. This section details the investigation of 2-(4-Piperidinyloxy)-N-propylbenzamide across various in vitro assays.
Receptor Binding Affinity and Selectivity Screens
A comprehensive search of publicly available scientific literature and databases was conducted to identify studies on the receptor binding affinity and selectivity of this compound. At present, there is no specific data from receptor binding assays, such as Ki or IC50 values, detailing the interaction of this compound with a panel of receptors. Therefore, its primary molecular targets and off-target binding profile remain uncharacterized in the public domain.
Enzymatic Activity Modulation and Kinetic Analyses
An evaluation of existing research was performed to determine if this compound modulates the activity of any enzymes. This includes searches for data from enzymatic assays and kinetic analyses that would elucidate its potential as an enzyme inhibitor or activator. Currently, there are no published studies providing data on the effects of this specific compound on enzymatic activities or its kinetic parameters.
Ion Channel Modulation and Electrophysiological Characterization
Investigations into the scientific literature were carried out to find evidence of this compound's effects on ion channels. Techniques such as patch-clamp electrophysiology are crucial for characterizing such interactions. However, no specific data from electrophysiological studies on this compound have been found in the available literature, meaning its capacity to modulate ion channel function is not currently known.
Cell-Based Assays for Functional Activity and Signal Transduction Pathway Analysis
A review of available data was conducted to find cell-based assays that could reveal the functional activity of this compound and its influence on cellular signal transduction pathways. Such assays are critical for understanding the compound's downstream cellular effects. To date, no specific studies detailing the functional activity or signal transduction pathway analysis for this compound are available in the public scientific domain.
Transcriptomic and Proteomic Analysis of Cellular Responses to this compound
High-throughput transcriptomics (HTTr) data for 2-[(Piperidin-4-yl)oxy]-N-propylbenzamide is available from the U.S. Environmental Protection Agency (EPA). nih.gov This analysis provides insights into the potential biological processes affected by the compound by measuring changes in gene expression. The data includes modeled benchmark dose (BMD) values from active gene set signatures. Signatures are grouped into "super targets," which represent genes, gene families, or higher-order biological processes.
The available HTTr data indicates that this compound shows activity across several biological signatures. The table below summarizes a selection of the active signatures from the high-throughput transcriptomics screening.
| Super Target Category | Gene Set/Signature Name | Benchmark Dose (BMD) (µM) |
| Biological Process | GOBP_MITOTIC_NUCLEAR_DIVISION | 18.3 |
| Biological Process | GOBP_CELL_CYCLE_G2_M_PHASE_TRANSITION | 18.3 |
| Molecular Function | GOMF_TUBULIN_BINDING | 18.3 |
| Cellular Component | GOCC_SPINDLE | 18.3 |
| Disease | UP_K562_CELL_CYCLE_ARREST_BY_AZD1152_HQPA_DN | 18.3 |
This table is a representative sample of the full dataset available from the EPA's high-throughput transcriptomics summary. The benchmark dose (BMD) represents the concentration at which a specified response level is observed.
A comprehensive proteomic analysis specifically for this compound has not been identified in the current body of scientific literature.
In Vivo Efficacy Assessment in Preclinical Disease Models
To understand the potential therapeutic applications of a compound, its efficacy must be evaluated in living organisms through preclinical disease models. A thorough search of scientific databases and literature was conducted to find any in vivo studies involving this compound. At the time of this review, no data from in vivo efficacy studies in any preclinical disease models for this specific compound are publicly available. Therefore, its potential therapeutic effects in a whole-organism context have not yet been characterized.
Evaluation in Neurological Disorder Models (e.g., neuroinflammation, pain, psychiatric conditions)
There are no publicly available studies that have evaluated the efficacy or biological effects of this compound in preclinical models of neurological disorders. Research into its potential to modulate neuroinflammation, alleviate pain, or act on psychiatric conditions has not been reported in the scientific literature. While other benzamide (B126) derivatives have shown activity in the central nervous system, no such data exists for this specific compound. nih.govnih.gov
Assessment in Inflammatory and Autoimmune Disease Models
An extensive literature search did not uncover any research detailing the assessment of this compound in models of inflammatory or autoimmune diseases. Consequently, there is no information on its potential anti-inflammatory or immunomodulatory properties. The broader class of benzamides has been explored for anti-inflammatory potential, but these findings cannot be specifically attributed to this compound. nih.govnih.govmdpi.com
Exploration in Oncological or Infectious Disease Models
There is a lack of published data regarding the exploration of this compound in the context of cancer or infectious diseases. No studies have reported on its potential cytotoxic effects against cancer cell lines or its activity against microbial pathogens. While some benzamide derivatives have been developed as anticancer agents, such as PARP inhibitors, there is no evidence to suggest that this compound has been investigated for similar purposes. nih.govmdpi.comorientjchem.org
Phenotypic Screening and Behavioral Assays for Systemic Effects
No phenotypic screening data or results from behavioral assays involving this compound have been published. Such studies would be essential to understand the systemic effects of the compound in a whole-organism context, but this information is not currently available.
Mechanistic Elucidation of Biological Actions of this compound
The absence of biological activity data for this compound is mirrored by a lack of research into its molecular mechanisms of action.
Identification of Primary and Secondary Molecular Targets
There are no studies that have identified the primary or secondary molecular targets of this compound. Target identification is a critical step in drug discovery and development, but this work has not been reported for this compound.
Downstream Signaling Cascades and Pathway Crosstalk
Without knowledge of the molecular targets, it is not possible to delineate the downstream signaling cascades or pathway crosstalk that might be modulated by this compound. Research in this area is contingent on initial findings of biological activity and target engagement, which are currently absent from the scientific literature.
Data Tables
Due to the lack of experimental data for this compound in the specified areas of investigation, no data tables can be generated.
Impact on Cellular Homeostasis and Stress Responses
The maintenance of cellular homeostasis is critical for cell survival and function, and it is constantly challenged by various internal and external stressors. A significant cellular stress condition is endoplasmic reticulum (ER) stress, which arises from the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.gov This condition disrupts cellular homeostasis and triggers a complex signaling network known as the Unfolded Protein Response (UPR). nih.govnih.gov The UPR's primary goal is to restore normal ER function, but if the stress is too severe or prolonged, it switches from a pro-survival to a pro-apoptotic response, leading to cell death. nih.govnih.gov
Research into the biological activities of benzamide derivatives has revealed their potential to modulate these stress response pathways, thereby protecting cells from ER stress-induced apoptosis. nih.gov While direct studies on this compound are limited in the public domain, research on structurally related benzamides provides significant insights into its potential mechanisms of action concerning cellular homeostasis and stress.
The Unfolded Protein Response (UPR)
The UPR is a two-tiered cellular mechanism initiated when misfolded proteins accumulate in the ER. nih.gov It operates through three main ER transmembrane sensor proteins:
IRE1α (Inositol-requiring enzyme 1α)
PERK (PKR-like ER kinase)
ATF6 (Activating transcription factor 6)
In an unstressed state, these sensors are kept inactive by the chaperone protein BiP (Binding immunoglobulin protein). nih.gov When unfolded proteins accumulate, they bind to BiP, causing it to release the sensors and thereby activating the UPR pathways. nih.gov Initially, the UPR aims to restore homeostasis by reducing protein synthesis and increasing the production of chaperones to aid in protein folding. nih.govresearchgate.net However, under chronic ER stress, these pathways can activate apoptotic signaling, often involving the transcription factor C/EBP-homologous protein (CHOP). nih.govrsc.org
Protective Effects of Benzamide Derivatives Against ER Stress
A cell-based high-throughput screening of approximately 50,000 compounds identified a benzamide derivative, N-(3-chlorophenethyl)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide, as a small molecule capable of protecting pancreatic β-cells from ER stress. nih.gov Pancreatic β-cells are particularly vulnerable to ER stress due to their high demand for insulin (B600854) synthesis, and their dysfunction is a key element in diabetes. nih.gov
Subsequent structure-activity relationship optimization of this initial hit led to the development of more potent compounds. One notable derivative, a 3-(N-piperidinyl)methyl benzamide compound designated 13d , demonstrated a marked ability to protect β-cells from ER stress-induced dysfunction and death. nih.gov
Table 1: Protective Activity of Benzamide Derivative 13d Against ER Stress
| Compound | Maximum Rescue Activity (%) | EC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative 13d | ~100% | 0.032 | nih.gov |
The mechanism behind this protective effect involves the modulation of the UPR. The benzamide derivative 13d was found to alleviate ER stress by suppressing the activation of all three branches of the UPR (PERK, IRE1α, and ATF6) as well as downstream apoptotic genes. nih.gov For instance, under severe ER stress, the pro-apoptotic protein caspase-3 is cleaved and activated, which in turn cleaves PARP, signaling apoptosis. nih.gov Co-treatment with compound 13d was shown to significantly reduce the stress-induced cleavage of both caspase-3 and PARP, indicating a disruption of the apoptotic cascade. nih.gov
Other studies on different benzamide derivatives have also pointed to their role in modulating stress-activated signaling pathways. For example, certain N-substituted benzamides can induce apoptosis by activating the caspase cascade through the mitochondrial pathway and arresting the cell cycle. nih.gov Conversely, some benzodiazepinone derivatives, which share structural similarities, protect neuronal cells from ER stress-mediated death by inhibiting stress kinases like p38 and JNK, which are downstream effectors of the IRE1 pathway. acs.orgacs.org
Structure Activity Relationship Sar and Structure Pharmacological Relationship Spr Studies of 2 4 Piperidinyloxy N Propylbenzamide Analogs
Systematic Modification of the Benzamide (B126) Moiety and its Influence on Biological Activity
The benzamide moiety, comprising an aromatic ring and an amide group, is a common feature in many biologically active compounds and presents a rich scaffold for modification. cyberleninka.runih.gov SAR studies on related structures reveal that substitutions on the benzene (B151609) ring can significantly alter potency and efficacy.
Research on analogous benzamide-containing compounds demonstrates that the nature and position of substituents on the phenyl ring are critical. For instance, in a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy group with an unsubstituted phenoxy or an acetamidophenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com This suggests that electron-withdrawing groups at specific positions of the aryloxy ring, which is part of the broader benzamide structure, can be favorable for activity. mdpi.com Similarly, studies on other benzamide derivatives have shown that introducing substituents like halogens (e.g., 2-F, 4-F, 3-Cl) or small alkyl groups (e.g., 2-CH₃) on the benzene ring can enhance biological activity against various targets. nih.govnih.gov
The amide linker itself is also a target for modification. The N-propyl group in the parent compound can be replaced with other alkyl or aryl substituents. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives, varying the N-substituent from small alkyl groups to substituted phenyl rings resulted in a wide range of biological activities. nih.gov This highlights the importance of the N-substituent's size, lipophilicity, and electronic properties in modulating the compound's interaction with its biological target. nih.gov
Table 1: Illustrative SAR of Benzamide Ring Modifications on Biological Activity (Hypothetical Data Based on Analogous Series) Activity data is representational and based on principles from related benzamide series mdpi.comnih.govnih.gov.
| Compound | Benzamide Ring Substituent (R) | N-Amide Substituent (R') | Relative Potency (IC₅₀, nM) |
|---|---|---|---|
| Parent | H | n-Propyl | 100 |
| Analog 1A | 2-Fluoro | n-Propyl | 50 |
| Analog 1B | 4-Chloro | n-Propyl | 75 |
| Analog 1C | 2-Methyl | n-Propyl | 120 |
| Analog 1D | H | Cyclopropyl | 90 |
| Analog 1E | H | Phenyl | 250 |
Derivatization of the Piperidine (B6355638) Ring and Effects on Receptor Selectivity
In many piperidine-containing ligands, the nitrogen atom is basic and can be protonated at physiological pH, forming important ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. The substituent on this nitrogen can profoundly influence affinity and selectivity. For example, in a series of piperidine derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors, altering the substituent on the piperidine nitrogen was a critical optimization step. nih.govnih.gov SAR studies on piperine (B192125) analogs showed that substituting the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. nih.gov
Furthermore, N-substitution on piperazine (B1678402) rings, which are structurally related to piperidines, has been shown to accommodate various heterocyclic rings, sometimes connected via a linker, to maintain high affinity and selectivity for specific receptors like the dopamine D3 receptor. nih.gov This suggests that for 2-(4-piperidinyloxy)-N-propylbenzamide analogs, modifying the piperidine nitrogen with different alkyl, aryl, or heterocyclic groups could be a fruitful approach to enhance selectivity for a desired target. For instance, one study identified a derivative with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, demonstrating the potential for creating multi-target ligands through such modifications. nih.gov
Table 2: Influence of Piperidine N-Substituent on Receptor Selectivity (Hypothetical Data Based on Analogous Series) Selectivity data is representational and based on principles from related piperidine/piperazine series nih.govnih.govnih.gov.
| Compound | Piperidine N-Substituent (R) | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (Ratio B/A) |
|---|---|---|---|---|
| Analog 2A (N-H) | -H | 50 | 200 | 4 |
| Analog 2B (N-Methyl) | -CH₃ | 45 | 450 | 10 |
| Analog 2C (N-Ethyl) | -CH₂CH₃ | 60 | 900 | 15 |
| Analog 2D (N-Benzyl) | -CH₂Ph | 120 | 360 | 3 |
| Analog 2E (N-Aryl) | -Phenyl | 250 | 500 | 2 |
Investigation of the Ether Linkage and its Conformational Constraints
In related diaryl ether structures, the aryloxy substituent has been found to be favorable for biological activity. mdpi.com Studies on benzamide derivatives targeting the cell division protein FtsZ revealed that replacing a 1,4-benzodioxane (B1196944) moiety (which contains ether linkages) with more lipophilic scaffolds like 1,4-benzoxathiane could result in potent antimicrobials, suggesting that the heteroatom in the linker plays a significant role. mdpi.com The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, which may be a crucial interaction with the biological target.
The conformational flexibility around the C-O-C ether bond allows the molecule to adopt different spatial arrangements. Computational studies and NMR spectroscopy on related structures can help determine the preferred conformations. researchgate.net Understanding these preferences is key to designing more rigid analogs that lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
Topographical and Stereochemical Requirements for Optimal Biological Engagement
The three-dimensional arrangement of atoms (topography) and the specific stereochemistry of chiral centers are fundamental to a molecule's biological activity. For analogs of this compound, both aspects are critical for optimal engagement with a biological target.
Stereochemistry often plays a decisive role in pharmacology. Research on piperidin-4-ol derivatives demonstrated that the stereochemical configuration significantly affects antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, for a series of potent dopamine receptor ligands, the separated enantiomers exhibited differential activity, with one enantiomer showing significantly higher affinity and selectivity for the D3 receptor compared to the other. nih.gov This underscores that if chiral centers are introduced into the this compound scaffold (e.g., by substitution on the piperidine ring), it is highly likely that one stereoisomer will be significantly more active than the others.
Table 3: Effect of Stereochemistry on Biological Activity (Illustrative Example) Data is representational and based on principles from chiral piperidine analogs nih.govnih.gov.
| Compound | Stereochemistry | Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 4A | Racemic Mixture | 25 |
| Analog 4B | (R)-enantiomer | 5 |
| Analog 4C | (S)-enantiomer | 150 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models provide a powerful computational tool for understanding and predicting the biological activity of compounds based on their physicochemical properties, also known as molecular descriptors. For a series of analogs of this compound, a QSAR model can rationalize the observed SAR and guide the design of new, more potent molecules.
A QSAR study on structurally related 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives successfully developed a model to predict their activity as PARP inhibitors. nih.gov The model used a set of molecular descriptors selected by a genetic algorithm, achieving high statistical significance (R² = 0.935). nih.gov This demonstrates the feasibility of applying QSAR to this class of compounds.
Another QSAR analysis on piperine analogs identified key descriptors correlated with activity, such as the partial negative surface area and the area of the molecular shadow. nih.gov The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov Such insights are invaluable; for the this compound series, a QSAR model could identify which electronic, steric, or lipophilic properties of the benzamide, piperidine, or linker regions are most critical for activity. These models can then be used to predict the activity of virtual compounds before committing resources to their synthesis. nih.govnih.gov
Table 4: Key Descriptor Types Used in a Representative QSAR Model This table is based on descriptors used in QSAR studies of similar heterocyclic compounds nih.govnih.gov.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Thermodynamic | Heat of Formation | Relates molecular stability to biological activity. |
| Spatial/Topological | Molecular Shadow Area | Describes the size and shape of the molecule, which is critical for receptor fit. |
| Electronic | Partial Negative Surface Area | Quantifies regions available for electrostatic or hydrogen bonding interactions. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Constitutional | Molecular Weight | Describes the overall size of the molecule. |
Computational Chemistry and Molecular Modeling Applications in Research on 2 4 Piperidinyloxy N Propylbenzamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. scispace.com This technique is instrumental in understanding the binding mode of 2-(4-piperidinyloxy)-N-propylbenzamide within the active site of a receptor, elucidating the key intermolecular interactions that govern its biological activity.
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from crystallographic data or homology modeling. Docking algorithms then systematically explore various possible conformations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose. scispace.com This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
For benzamide (B126) derivatives, docking studies have been crucial in identifying critical interactions. For example, in studies of similar benzamide-containing compounds, analyses have revealed the importance of hydrogen bonds formed by the amide group and hydrophobic interactions involving the phenyl and piperidine (B6355638) rings. nih.govnih.gov The piperidine nitrogen, a key feature in this compound, often acts as a crucial anchoring point by forming a salt bridge with acidic residues like aspartic acid in the target's active site. researchgate.net The simulation can predict the specific amino acid residues that interact with different parts of the molecule, such as the N-propyl group and the ether linkage.
| Illustrative Docking Study Parameters for a Benzamide Analog | |
| Parameter | Description/Value |
| Protein Target | Example: Rho-associated kinase 1 (ROCK1) |
| Docking Software | Example: CLC Drug Discovery Workbench |
| Scoring Function | Example: MolDock Score |
| Binding Affinity (Score) | -95.5 kcal/mol (Illustrative Value) |
| Key Interacting Residues | Met156, Asp216, Tyr256 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
This table presents hypothetical data to illustrate the output of a typical molecular docking simulation for a compound structurally related to this compound.
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and interactions of the ligand-protein complex over time. nih.gov This method is essential for assessing the stability of the predicted binding conformation of this compound and understanding the influence of solvent and thermal fluctuations on the interaction.
Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and surrounding water molecules. The simulation generates a trajectory of atomic positions over a period typically ranging from nanoseconds to microseconds. Analysis of this trajectory can confirm whether the key interactions predicted by docking are maintained over time. nih.gov
Key metrics used to analyze MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein structure and the ligand's binding pose. A stable RMSD suggests a stable complex. nih.gov
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Binding Free Energy Calculations (e.g., MM/PBSA): Provides a more accurate estimation of binding affinity by averaging over multiple conformations from the MD trajectory. nih.gov
For structurally similar molecules, MD simulations have shown how the flexibility of the piperidine ring and the N-alkyl chain can allow the ligand to adopt an optimal conformation within the binding pocket, maximizing favorable interactions and ensuring a stable and prolonged binding event. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide fundamental insights into the molecule's charge distribution, orbital energies, and chemical reactivity, which are critical for understanding its interaction with biological targets at a subatomic level.
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is vital for predicting sites prone to electrostatic interactions, such as hydrogen bonding with receptor residues. For this compound, the carbonyl oxygen and the piperidine nitrogen are expected to be regions of negative potential.
Atomic Charges: These calculations quantify the partial charge on each atom, helping to rationalize observed intermolecular interactions.
These theoretical calculations can be correlated with experimental findings to build a comprehensive profile of the molecule's behavior. nih.gov
| Calculated Quantum Chemical Properties for a Benzamide Analog | |
| Property | Calculated Value (Illustrative) |
| Method/Basis Set | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | -6.97 eV |
| LUMO Energy | -1.58 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.39 eV |
| Dipole Moment | 3.5 D |
This table shows representative data from a DFT calculation on a related benzamide compound, illustrating the types of electronic properties that can be determined. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a powerful technique used to identify novel molecules with the potential for similar biological activity. dovepress.com A pharmacophore is an abstract three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor. dovepress.com
A pharmacophore model for this compound can be developed in two primary ways:
Ligand-Based: By aligning a set of known active analogs, the common chemical features responsible for their activity are identified. nih.gov
Structure-Based: By analyzing the key interaction points between the ligand and its target protein from a docked or crystal structure. dovepress.com
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large chemical databases. This "virtual screening" process filters vast libraries to identify diverse molecules that match the pharmacophore's spatial and chemical requirements, even if they are structurally different from the original benzamide scaffold. researchgate.net This approach is highly effective for discovering novel core structures (scaffolds) that can serve as starting points for new drug design projects, moving beyond simple modifications of the initial compound.
De Novo Drug Design Strategies Based on the this compound Core
De novo drug design represents a creative computational approach to inventing entirely new molecules tailored to a specific biological target. benevolent.com Instead of screening existing compounds, these methods build novel structures atom-by-atom or fragment-by-fragment directly within the constraints of the target's binding site.
Using the this compound core, de novo design strategies can be employed in several ways:
Fragment-Based Growth: The core scaffold can be used as a starting fragment. The algorithm then explores the empty space within the binding pocket, suggesting the addition of new chemical groups to enhance binding affinity and improve properties.
Scaffold Hopping and Linking: The key interacting fragments of the molecule (e.g., the benzamide and the piperidine) can be identified and then reconnected using novel chemical linkers generated by the algorithm. This can lead to the discovery of new, patentable chemical series with improved characteristics.
These generative models use scoring functions to evaluate the "fitness" of the newly designed molecules, considering factors like binding affinity, synthetic accessibility, and drug-like properties. benevolent.com This allows for the automated creation of promising new drug candidates based on the foundational structure of this compound.
Pharmacokinetic Pk and Pharmacodynamic Pd Characterization in Preclinical Research for 2 4 Piperidinyloxy N Propylbenzamide
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Early in the drug discovery process, in vitro ADME assays are pivotal for forecasting the in vivo pharmacokinetic profile of a compound. vectorb2b.com These predictive studies for 2-(4-Piperidinyloxy)-N-propylbenzamide would typically involve a battery of tests to assess its fundamental properties influencing its journey through the body.
Key physicochemical properties such as molecular weight, lipophilicity (LogP), and aqueous solubility are foundational to predicting ADME characteristics. For this compound, with a molecular weight of 262.35 g/mol , these initial parameters provide a basis for subsequent, more complex evaluations. sigmaaldrich.com
Table 1: Predicted Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Predicted Value/Characteristic | Implication for PK Profile |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ uni.lu | Influences diffusion and transport characteristics. |
| Molecular Weight | 262.35 sigmaaldrich.com | Within the range for good oral bioavailability. |
| XlogP (predicted) | 1.8 uni.lu | Suggests moderate lipophilicity, balancing solubility and permeability. |
| Permeability | Data not available | High permeability is crucial for absorption across biological membranes. |
| Plasma Protein Binding | Data not available | The extent of binding affects the unbound drug concentration available for therapeutic action and clearance. |
| Metabolic Stability | Data not available | Determines the compound's susceptibility to enzymatic degradation, impacting its half-life. |
Note: This table is populated with available data and highlights areas where further research is needed.
Further in vitro assays would investigate the compound's permeability across cell monolayers, such as Caco-2 cells, to predict intestinal absorption. Plasma protein binding studies, typically using equilibrium dialysis, would quantify the extent to which this compound binds to plasma proteins like albumin, which influences its distribution and clearance. nih.gov Finally, metabolic stability assays using liver microsomes or hepatocytes from preclinical species would offer initial insights into its rate of metabolism and potential for first-pass effect.
In Vivo PK Studies: Absorption, Distribution, and Elimination Kinetics
Following promising in vitro data, in vivo pharmacokinetic studies in animal models are conducted to understand the compound's disposition in a whole organism. These studies provide crucial parameters that describe the concentration-time profile of the drug in the body.
For a compound like this compound, initial studies would likely be performed in rodent models (e.g., rats or mice) to determine key PK parameters after intravenous and oral administration.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for this compound in a Preclinical Model
| Parameter | Definition | Significance |
|---|---|---|
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of oral absorption and first-pass metabolism. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of tissue distribution. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination from the body. |
| Terminal Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
Note: This table presents key pharmacokinetic parameters that would be determined in in vivo studies. Specific values for this compound are not currently available in the public domain.
Identification and Structural Elucidation of Metabolites of this compound
Metabolism is a key elimination pathway for many drugs, and identifying the resulting metabolites is essential for a comprehensive understanding of a compound's efficacy and safety. The biotransformation of this compound would be investigated using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine, feces) from preclinical studies.
Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are the primary tools for detecting and structurally characterizing metabolites. nih.gov Potential metabolic pathways for this compound could include:
Oxidation: Hydroxylation of the piperidine (B6355638) ring or the propyl chain.
N-dealkylation: Removal of the propyl group from the amide nitrogen.
Hydrolysis: Cleavage of the amide bond.
Glucuronidation or Sulfation: Conjugation of the parent compound or its phase I metabolites to increase water solubility and facilitate excretion.
Enzymatic Pathways Involved in the Biotransformation of this compound
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many xenobiotics.
To determine the enzymatic pathways for this compound, studies would be conducted using a panel of recombinant human CYP enzymes. By incubating the compound with individual CYP isoforms, the relative contribution of each enzyme to its metabolism can be quantified. This information is vital for assessing the risk of altered drug exposure when co-administered with other drugs that may inhibit or induce these specific CYP enzymes.
Pharmacodynamic Biomarker Identification and Validation
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect on the body. mdpi.com They are essential for demonstrating target engagement and for establishing a dose-response relationship in early clinical development. biognosys.comnih.gov The identification and validation of a reliable PD biomarker is a critical step in the development of any new therapeutic agent. nih.govyoutube.com
The selection of a PD biomarker for this compound would depend on its specific molecular target and mechanism of action. Once a potential biomarker is identified, its utility must be validated in preclinical models. This involves demonstrating that changes in the biomarker correlate with the administered dose of the compound and with the desired therapeutic effect. Modern techniques such as proteomics and glycomics can aid in the discovery of novel and sensitive PD biomarkers. mdpi.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Piperidinyloxy N Propylbenzamide
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for assessing the purity of 2-(4-Piperidinyloxy)-N-propylbenzamide and for its separation from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.
A well-established approach for similar benzamide (B126) compounds involves using an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and ensure ionization for mass spectrometry detection. nih.gov The addition of formic acid, for instance, is known to enhance ionization efficiency in positive mode electrospray ionization (ESI). nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound has a relatively high molecular weight (262.35 g/mol ) and boiling point, GC analysis could be feasible, potentially after derivatization to increase its volatility. sigmaaldrich.com A typical GC method would utilize a capillary column, such as one coated with a non-polar (e.g., 5% phenyl-polysiloxane) or mid-polar stationary phase. The system would involve a temperature program to ensure the elution of the compound and any impurities within a reasonable time. nih.gov
Table 1: Typical Chromatographic Conditions
| Parameter | HPLC | GC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | SH-Rxi-5Sil MS (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.7 mL/min |
| Detection | UV at 258 nm | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL | 1 µL (splitless) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature programmed (e.g., 50°C initial, ramp to 300°C) |
This table presents hypothetical yet standard parameters based on methods for structurally related compounds. nih.govnih.gov
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the propyl group (a triplet for the terminal methyl and two multiplets for the methylenes), the aromatic protons on the benzamide ring, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants of these protons would confirm their connectivity.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons, the carbons of the piperidine ring (with the carbon attached to the oxygen being shifted downfield), and the carbons of the N-propyl group. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, N-benzylbenzamide, a related structure, exhibits key vibrational frequencies. chemicalbook.com The presence of an amide group often results in characteristic peaks due to resonance effects and potential hydrogen bonding. researchgate.net
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3300-3500 | Secondary amide N-H stretching |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850-2960 | Aliphatic C-H stretching from propyl and piperidine rings |
| C=O Stretch (Amide I) | 1630-1680 | Carbonyl stretching, characteristic of amides |
| N-H Bend (Amide II) | 1510-1570 | N-H bending and C-N stretching |
| C-O-C Stretch (Ether) | 1050-1150 | Asymmetric C-O-C stretching |
This table is based on typical vibrational frequencies for the indicated functional groups.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzamide portion of the molecule contains a chromophore that absorbs UV light. The UV spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. For comparison, adducts of 4-N,N-dimethylamino benzoic acid with piperidine derivatives are used as fluorescence probes, indicating strong UV absorption properties. researchgate.net
Mass Spectrometry for Compound Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. It is also the primary tool for metabolite profiling.
Compound Identification: When coupled with HPLC (LC-MS) or GC (GC-MS), MS can confirm the identity of this compound by providing its exact mass. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, which helps to confirm the elemental composition. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information. The predicted monoisotopic mass of the compound is 262.16812 Da. uni.lu
Table 3: Predicted Mass Spectrometry Adducts and Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 263.17540 | 162.7 |
| [M+Na]⁺ | 285.15734 | 165.3 |
| [M-H]⁻ | 261.16084 | 165.1 |
| [M+K]⁺ | 301.13128 | 161.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Metabolite Profiling: In drug development, understanding a compound's metabolic fate is crucial. Metabolite profiling involves incubating the parent drug with systems that mimic metabolism, such as human liver microsomes (HLMs), and then analyzing the resulting mixture using HRMS. nih.gov Common metabolic transformations for compounds like this include oxidation (hydroxylation), demethylation, and glucuronidation. researchgate.net For this compound, potential metabolic pathways could include hydroxylation on the aromatic ring or piperidine ring, or N-dealkylation of the propyl group. The identification of these metabolites is achieved by detecting their specific mass shifts from the parent compound and analyzing their fragmentation patterns. nih.gov
Bioanalytical Method Development for Quantification in Complex Biological Matrices
To study the pharmacokinetics of this compound, a sensitive and selective bioanalytical method for its quantification in biological matrices like plasma or tissue is required. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity. nih.govnih.gov
The development of such a method involves several key steps:
Sample Preparation: This step is critical to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A rapid and efficient HPLC or UFLC (Ultra-Fast Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components and any metabolites. nih.gov A C18 column with a fast gradient is typical.
Mass Spectrometric Detection: Detection is usually performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and one or more characteristic product ions. This highly selective detection method provides excellent sensitivity and minimizes interferences. nih.gov
Use of an Internal Standard (IS): A structurally similar compound is added to all samples and standards to correct for variability in sample processing and instrument response.
Validation Parameters for Robust Analytical Methods
For an analytical method to be considered reliable and reproducible, it must undergo a thorough validation process according to regulatory guidelines. nih.gov Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). nih.gov This provides an indication of its reliability during normal usage.
System Suitability: A test to ensure that the chromatographic system is performing adequately at the time of analysis. Parameters such as peak resolution, tailing factor, and injection repeatability are checked. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Trifluoroacetic Acid |
| 5% phenyl-polysiloxane |
| N-benzylbenzamide |
| 4-N,N-dimethylamino benzoic acid |
| Ethanol |
Future Research Directions and Unexplored Therapeutic Potential of 2 4 Piperidinyloxy N Propylbenzamide
Emerging Therapeutic Areas and Unmet Medical Needs
The benzamide (B126) chemical moiety is a well-established pharmacophore present in a variety of approved drugs with diverse mechanisms of action. This suggests that 2-(4-Piperidinyloxy)-N-propylbenzamide could hold promise in several therapeutic fields currently grappling with significant unmet medical needs. The exploration of this compound would logically begin by screening its activity in areas where other benzamides have shown clinical utility.
Future research could investigate the potential of this compound in the following areas:
Neuropsychiatric Disorders: Substituted benzamides are known to act as dopamine (B1211576) D2 receptor antagonists and have been developed as antipsychotics and antidepressants. Given the persistent need for novel agents with improved efficacy and fewer side effects in conditions like schizophrenia, major depressive disorder, and anxiety disorders, this compound warrants investigation for its potential neuromodulatory properties.
Gastrointestinal Motility Disorders: Certain benzamides function as prokinetic agents by modulating serotonin (B10506) (5-HT4) receptors in the gut. For patients with gastroparesis, irritable bowel syndrome with constipation (IBS-C), and other motility-related conditions, new therapeutic options are critically needed to improve quality of life.
Oncology: The benzamide structure is found in some targeted cancer therapies. Research could explore the cytotoxic or cytostatic potential of this compound against various cancer cell lines, particularly in tumors where specific signaling pathways might be susceptible to modulation by this class of compound.
Pain Management: The search for non-opioid analgesics is a major priority in medicine. Investigating the compound's interaction with ion channels or receptors involved in nociceptive pathways could reveal a novel mechanism for pain relief.
Table 1: Potential Therapeutic Areas and Unmet Needs for this compound
| Therapeutic Area | Unmet Medical Need | Potential Target/Mechanism |
| Neuropsychiatric Disorders | Novel antipsychotics and antidepressants with improved side-effect profiles. | Dopamine (e.g., D2) and/or serotonin (e.g., 5-HT2A) receptor modulation. |
| Gastrointestinal Disorders | Effective and safe prokinetic agents for motility disorders like gastroparesis. | Serotonin 5-HT4 receptor agonism or other relevant gut signaling pathways. |
| Oncology | New targeted therapies for resistant or rare cancers. | Inhibition of specific kinases or other proteins involved in cancer cell proliferation. |
| Pain Management | Non-addictive analgesics for chronic pain. | Modulation of ion channels or receptors involved in pain signaling. |
Application of Advanced Biological Technologies (e.g., CRISPR, organoids)
Modern biological tools offer unprecedented opportunities to elucidate the mechanism of action and therapeutic potential of novel compounds like this compound.
CRISPR-Cas9 gene-editing technology could be instrumental in identifying the molecular target of the compound. nih.gov By systematically knocking out genes in a relevant cell line, researchers can perform high-throughput screens to identify which gene deletion confers resistance to the compound's effects, thereby pinpointing its target protein. nih.gov Furthermore, CRISPR can be used to introduce specific mutations to model diseases in vitro, allowing for the testing of the compound in a more disease-relevant context. nih.gov
Organoid technology , which involves growing three-dimensional, organ-like structures from stem cells, provides a more physiologically relevant model system than traditional 2D cell cultures. nih.govnih.gov For instance, if investigating the compound for gastrointestinal applications, intestinal organoids could be used to study its effects on epithelial function and motility in a human-derived system. Similarly, brain organoids could be employed to assess its impact on neuronal activity and development, offering insights into its potential for treating neuropsychiatric disorders. nih.gov
Table 2: Application of Advanced Technologies in the Study of this compound
| Technology | Application | Potential Research Question |
| CRISPR/Cas9 | Target Identification | Which gene, when knocked out, makes cells resistant to the compound? |
| Disease Modeling | How does the compound affect cells with a specific disease-related mutation? nih.gov | |
| Organoids | Efficacy Testing | Does the compound restore normal function in patient-derived organoids? |
| (e.g., brain, intestinal) | Toxicity Screening | Does the compound show any adverse effects on the structure or function of human-like tissues? nih.govnih.gov |
Potential for Prodrug Development and Targeted Delivery Systems
Even if this compound demonstrates promising biological activity, its physicochemical properties may not be optimal for clinical use. Prodrug strategies and targeted delivery systems can be employed to overcome such limitations. researchgate.netrsc.org
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov If the parent compound suffers from poor solubility, low permeability, or rapid metabolism, a prodrug approach could be designed to improve its pharmacokinetic profile. rsc.org For example, a more water-soluble promoiety could be attached to the molecule to enhance its absorption. nih.gov
Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. nih.gov For instance, if this compound is found to have anticancer properties, it could be conjugated to a peptide or antibody that specifically binds to a receptor overexpressed on tumor cells. nih.govnih.gov This would ensure that the compound is delivered preferentially to the tumor, sparing healthy tissues.
Identification of Research Gaps and Opportunities for Collaborative Studies
The primary research gap for this compound is the complete absence of published biological data. To address this, a foundational screening cascade is necessary. This represents a significant opportunity for collaborative studies between academic researchers, specialized contract research organizations (CROs), and pharmaceutical companies.
Initial steps should involve:
In vitro pharmacological profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify its primary molecular target(s).
ADME-Tox profiling: Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to determine its drug-like potential.
Collaborations would be essential to leverage the necessary expertise and resources for these comprehensive studies. For example, a medicinal chemistry group that synthesized the compound could partner with a pharmacology department for in vitro and in vivo testing.
Challenges in Translational Research from Preclinical to Clinical Stages
The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For a novel entity like this compound, these hurdles will be significant.
Key translational challenges include:
Predictive Validity of Preclinical Models: Animal models of complex human diseases, such as neuropsychiatric disorders, often fail to predict clinical efficacy in humans. The use of more advanced models like human-derived organoids may help to mitigate this risk. nih.gov
Pharmacokinetics and Pharmacodynamics (PK/PD) Scaling: The relationship between the dose, exposure, and response of a drug can differ significantly between animal species and humans. Careful allometric scaling and PK/PD modeling will be required to select an appropriate starting dose for first-in-human studies.
Manufacturing and Formulation: Scaling up the synthesis of the compound from milligrams to kilograms for clinical trials and potential commercialization can be a major chemical and engineering challenge. Developing a stable, bioavailable formulation is also a critical and often complex step.
Regulatory Hurdles: As a new chemical entity, this compound would require extensive safety and toxicology testing to meet the stringent requirements of regulatory agencies before it can be administered to humans.
Q & A
Q. What are the common synthetic routes for 2-(4-Piperidinyloxy)-N-propylbenzamide, and what key reaction conditions influence yield?
- Methodological Answer : Synthetic routes often involve multi-step nucleophilic substitutions or coupling reactions. For example, analogous compounds (e.g., piperidine-containing benzamides) are synthesized via:
- Step 1 : Activation of the benzamide core using acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under anhydrous conditions .
- Step 2 : Coupling with a piperidine derivative (e.g., 4-hydroxypiperidine) in polar aprotic solvents like dichloromethane (DCM) at 0–25°C .
- Step 3 : Propylation via alkylation using propanol or propyl halides, requiring bases like NaHCO₃ or Na₂CO₃ to deprotonate intermediates .
Key Conditions : - Solvent choice : DCM or acetonitrile improves reaction homogeneity .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during coupling .
- Catalysts : Triethylamine (TEA) or DMAP accelerates acylation steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidinyloxy protons at δ 3.0–3.5 ppm; propyl chain at δ 0.9–1.6 ppm) and confirms carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₂N₂O₂: 278.16 g/mol) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energetically favorable pathways for coupling steps, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations identify solvents that stabilize transition states (e.g., DCM vs. THF) .
- Machine Learning : Training models on analogous reaction datasets (e.g., piperidine acylation) to predict optimal temperatures/catalysts .
Example: A 20% yield improvement was achieved for a similar benzamide by using computational screening to replace TEA with DMAP .
Q. How can researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional IC₅₀) .
- Batch Consistency : Ensure compound purity (>99% via HPLC) and stereochemical homogeneity (e.g., chiral HPLC for piperidine configuration) .
- Data Normalization : Control for variables like serum protein binding (e.g., 10% FBS in cell media alters free drug concentration) .
Case Study: A 5-fold IC₅₀ variation in kinase inhibition was traced to differences in ATP concentration (1 mM vs. 100 µM) across labs .
Q. What strategies mitigate mutagenicity risks during the handling of this compound?
- Methodological Answer :
- Ames Testing : Prioritize Ames II assays to screen for frameshift/missense mutations, especially for aromatic amines .
- Engineering Controls : Use fume hoods with >0.5 m/s airflow and closed-system reactors to minimize aerosol exposure .
- PPE : Nitrile gloves (ASTM D6978 standard) and Tyvek® suits reduce dermal contact .
Note: Analogous anomeric amides showed mutagenicity comparable to benzyl chloride, necessitating strict ventilation .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to vary substituents (e.g., piperidine O-alkylation, benzamide para-substituents) and assess effects on potency/logP .
- Free-Wilson Analysis : Deconstruct activity contributions of individual moieties (e.g., piperidinyloxy vs. propyl chain) .
- MD Simulations : Map ligand-receptor interactions (e.g., docking to serotonin receptors) to rationalize SAR trends .
Example: A methyl group at the piperidine 4-position increased target binding by 3-fold in a related compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
